5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromenone moiety, a benzo[d]oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution using diethylamine.
Synthesis of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be formed through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the chromenone moiety, converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of 2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide lies in its combined structural features, which confer a unique set of chemical properties and biological activities. This makes it a valuable compound for diverse scientific research applications.
Biological Activity
5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-, commonly referred to as a benzoxazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique structure that combines a benzoxazole moiety with a diethylamino-benzopyran group, suggesting diverse mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N3O5S with a molecular weight of approximately 425.49 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that benzoxazole derivatives possess significant antimicrobial , anti-inflammatory , and anticancer properties. The specific compound has been evaluated for its biological activity through various studies.
Antimicrobial Activity
A study focused on synthesizing and evaluating the antimicrobial properties of related benzoxazole compounds found that derivatives exhibited varying degrees of activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 64 µg/ml to >512 µg/ml, with the most effective activity noted against Enterococcus faecalis at an MIC of 64 µg/ml .
Compound | MIC (µg/ml) | Active Against |
---|---|---|
Compound A | 64 | E. faecalis |
Compound B | >512 | S. aureus |
Compound C | 128 | E. coli |
Anti-inflammatory Activity
Preliminary studies suggest that benzoxazole derivatives may also exhibit anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation. However, specific data on this compound's anti-inflammatory activity remains limited and requires further exploration.
Anticancer Potential
The structural characteristics of the compound suggest potential anticancer activity. Benzopyran derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Investigations into the cytotoxic effects of similar compounds have shown promising results, indicating that further study into this compound's anticancer properties is warranted.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized several novel benzoxazole derivatives and assessed their antimicrobial activities using microdilution methods. The findings indicated that while these compounds were less potent than established antibiotics, their novel structures could lead to the development of new antimicrobial agents .
- ADME Profiling : The absorption, distribution, metabolism, and excretion (ADME) profiles were estimated using SwissADME software, indicating favorable pharmacokinetic properties for some derivatives. This suggests that modifications in the structure could enhance bioavailability and therapeutic efficacy .
- Mechanistic Studies : Ongoing research is focused on elucidating the specific mechanisms by which these compounds exert their biological effects, particularly in cancer cell lines where apoptosis induction has been observed.
Properties
CAS No. |
35773-44-5 |
---|---|
Molecular Formula |
C22H23N3O5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[7-(diethylamino)-2-oxochromen-3-yl]-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C22H23N3O5S/c1-5-25(6-2)15-8-7-14-11-17(22(26)30-20(14)12-15)21-23-18-13-16(9-10-19(18)29-21)31(27,28)24(3)4/h7-13H,5-6H2,1-4H3 |
InChI Key |
SMIPQTXGLHGSSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.